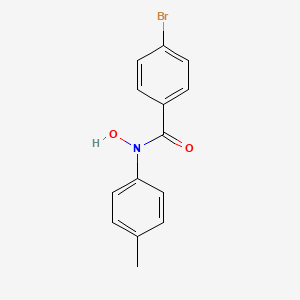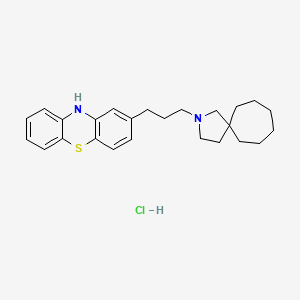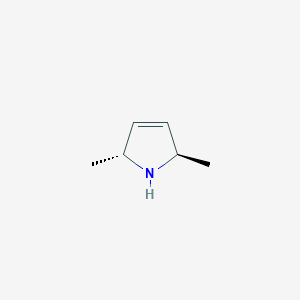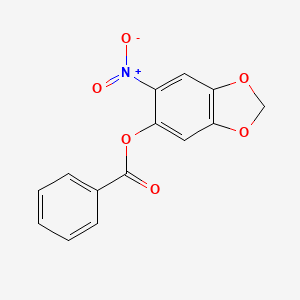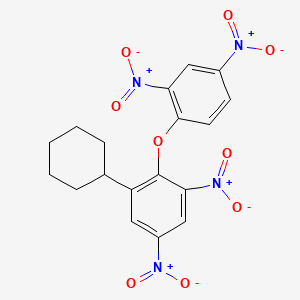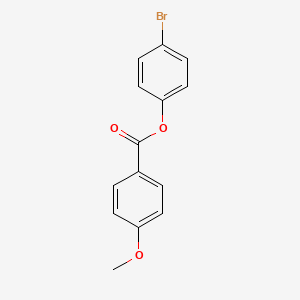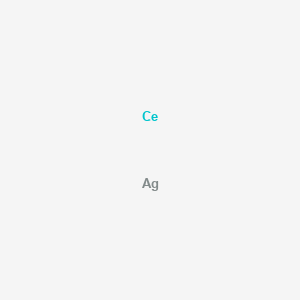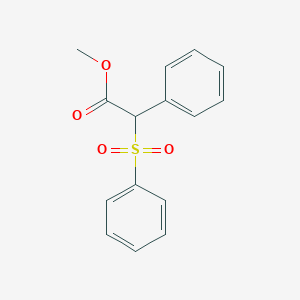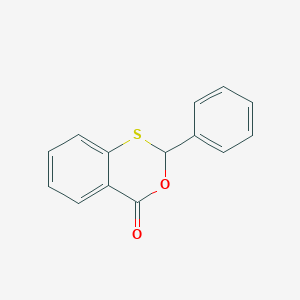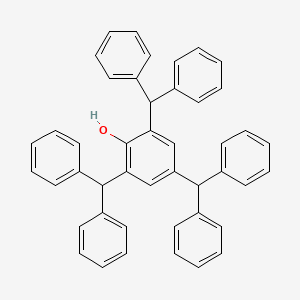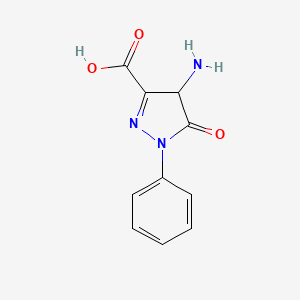
Gold;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-tin, also known as gold-tin solder, is a eutectic alloy composed of 80% gold and 20% tin by weight. This compound is notable for its high thermal conductivity, low electrical resistance, and excellent corrosion resistance. It has a melting point of 280°C (536°F), making it suitable for high-reliability, high-temperature, and high-performance electronic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold-tin solder can be prepared using various methods, including electron beam evaporation plating, layering plating, and layering sputtering. In electron beam evaporation plating, gold and tin layers are evaporated onto a substrate and then heat-treated to form the alloy. Layering plating involves electroplating gold and tin layers onto a substrate, followed by heat treatment. Layering sputtering deposits gold and tin layers onto a substrate through sputtering, which are then heat-treated .
Industrial Production Methods
In industrial settings, gold-tin eutectic solder is often produced using magnetron sputtering techniques. This method involves depositing metal films on a secondary heat sink using gold and tin targets. The deposited layers are then sintered at high temperatures to form the eutectic solder. This technique ensures high deposition rates and uniform layer thicknesses, overcoming the limitations of traditional methods .
Chemical Reactions Analysis
Types of Reactions
Gold-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gold-tin clusters can be formed by reacting heteroborate with phosphine gold electrophiles .
Common Reagents and Conditions
Common reagents used in reactions involving gold-tin compounds include phosphine gold electrophiles and heteroborate. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the formation of desired products .
Major Products Formed
The major products formed from reactions involving gold-tin compounds include mixed metal clusters, such as [Bu3NH]3[(Et3P)Au(SnB11H11)]3 and [Bu3MeN]4[(dppm)Au2(SnB11H11)2]2. These products are characterized by their unique structures and properties .
Scientific Research Applications
Gold-tin compounds have a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of gold-tin compounds involves their interaction with specific molecular targets and pathways. For example, gold-tin compounds can inhibit the activity of enzymes containing cysteine and selenocysteine residues by forming stable gold-thiolate or gold-selenolate complexes. This inhibition can lead to programmed cell death in cancer cells, often involving mitochondrial pathways .
Comparison with Similar Compounds
Gold-tin compounds can be compared with other intermetallic compounds, such as palladium-tin and tin-lead alloys.
Palladium-Tin: Palladium-tin forms brittle intermetallic phases, similar to gold-tin, which can degrade solder joint integrity.
Tin-Lead: Tin-lead alloys are commonly used in soldering but have lower thermal conductivity and corrosion resistance compared to gold-tin alloys.
Similar Compounds
- Palladium-Tin (PdSn)
- Tin-Lead (SnPb)
- Silver-Tin (AgSn)
Gold-tin compounds stand out due to their unique combination of high thermal conductivity, low electrical resistance, and excellent corrosion resistance, making them ideal for high-performance applications .
Properties
Molecular Formula |
AuSn |
|---|---|
Molecular Weight |
315.68 g/mol |
IUPAC Name |
gold;tin |
InChI |
InChI=1S/Au.Sn |
InChI Key |
JVPLOXQKFGYFMN-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


